molecular formula C16H25B B1273156 1-Bromo-10-phenyldecane CAS No. 85562-26-1

1-Bromo-10-phenyldecane

Cat. No. B1273156
CAS RN: 85562-26-1
M. Wt: 297.27 g/mol
InChI Key: DTPVJMBHPQHEHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of 1,10-dibromodecane is mentioned as a precursor for the creation of cyclic liquid crystalline oligomers . Similarly, the synthesis of 1-bromo-1-lithioethene is reported, which is used for 1,2-addition reactions with aldehydes and ketones . These methods suggest that the synthesis of 1-Bromo-10-phenyldecane could potentially be achieved through similar bromination reactions or by functionalizing decane with a phenyl group followed by bromination at the terminal position.

Molecular Structure Analysis

The molecular structure of brominated compounds can significantly influence their reactivity and properties. For example, the stereochemistry of 1,2,5,6,9,10-hexabromocyclododecane is crucial for its function as a flame retardant . The structure of 2-bromo-1-phenyl-1,2-dicarba-closo-dodecaborane(12) is also analyzed, showing steric effects and possible intramolecular interactions . These studies highlight the importance of understanding the molecular structure of 1-Bromo-10-phenyldecane, which would likely exhibit unique reactivity due to the presence of the phenyl group at one end of the decane chain.

Chemical Reactions Analysis

The reactivity of brominated compounds with various reagents is a key area of research. The interaction between 1,10-phenanthroline and KO(t)Bu to form radical anions is a step in the activation of aryl bromides . This suggests that 1-Bromo-10-phenyldecane could also undergo electron transfer reactions under similar conditions. Additionally, the use of o-bromobenzyl alcohol in the synthesis of polycyclic aromatic hydrocarbons indicates that brominated compounds can participate in complex cascade reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are diverse. The cyclic oligomers based on 1,10-dibromodecane exhibit phase behavior and crystallization tendencies that depend on the size of the ring . This implies that the physical state and phase transitions of 1-Bromo-10-phenyldecane could be influenced by its molecular structure. The synthesis of 1-bromododecane using hydrobromic acid also highlights the importance of reaction conditions on the yield and purity of brominated compounds .

Scientific Research Applications

Application 1: α-Bromination Reaction on Acetophenone Derivatives

  • Summary of the Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
  • Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Results or Outcomes : Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

Application 2: One-Pot Synthesis of Diaryl-Alkanes

  • Summary of the Application : 1-Bromo-10-phenyldecane is used in the one-pot synthesis of diaryl-alkanes . Diaryl-alkanes are a class of organic compounds that are commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials .
  • Methods of Application or Experimental Procedures : This involves a palladium-catalyzed benzylic-selective migratory Suzuki-Miyaura cross-coupling from alkenes, boranes, and bromoarenes . The reaction is typically carried out under mild conditions and offers a high degree of selectivity .
  • Results or Outcomes : The use of 1-Bromo-10-phenyldecane in this reaction allows for the efficient synthesis of diaryl-alkanes . The reaction has been shown to be highly selective and efficient, making it a valuable tool in the synthesis of complex organic molecules .

Application 3: Mass Spectrometry Studies

  • Summary of the Application : 1-Bromo-10-phenyldecane is used in mass spectrometry studies . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules .
  • Methods of Application or Experimental Procedures : The compound is introduced into the mass spectrometer and ionized. The resulting ions are then separated and detected. The mass spectra generated can be used to identify the compound .
  • Results or Outcomes : The use of 1-Bromo-10-phenyldecane in this application allows for the generation of mass spectra that can be used for the identification and structural elucidation of the compound .

Safety And Hazards

The safety information for 1-Bromo-10-phenyldecane indicates that it is an irritant . It’s always important to handle chemicals with care and use appropriate safety measures.

Relevant Papers There are several papers that have been published on 1-Bromo-10-phenyldecane. For instance, a paper by Miyakoshi, Tetsuo; Du, Yumin; Kumanotani, Ju was published in the Bulletin of the Chemical Society of Japan, 1991, vol. 64, # 3 p. 1054 - 1056 . Another paper by Ghosh, Anirban; Basak, Soubir; Wunsch, Benjamin H.; Kumar, Rajiv; Stellacci, Francesco was published in Angewandte Chemie - International Edition, 2011, vol. 50, # 34 p. 7900 - 7905 .

properties

IUPAC Name

10-bromodecylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25Br/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPVJMBHPQHEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370824
Record name 1-Bromo-10-phenyldecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-10-phenyldecane

CAS RN

85562-26-1
Record name 1-Bromo-10-phenyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85562-26-1
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Synthesis routes and methods I

Procedure details

To a 250 mL flask in ice-water bath was added 1,10-dibromodecane (46.0 g, 153 mmol) and anhydrous THF (100 ml) under nitrogen. Phenyl lithium (1.8 M in dibutyl ether, 28.5 mL, 51 mmol) was added dropwise. After addition was completed, the reaction mixture was stirred for 1 hour and warmed to room temperature. After 48 hours, it was quenched with H2O (200 mL), extracted with CH2Cl2 (200 mL×2) and dried. After concentration, the residue was distilled to give a colorless oil (9.35 g, yield 61.7%) at 130° C./0.07 mmHg. 1H NMR (CDCl3, 500 MHz) δ=7.27-7.32 (m, 2H), 7.20 (d, J=6.5 Hz, 3H), 3.43 (t, J=7.0 Hz, 2H), 2.62 (t, J=8.0 Hz, 2H), 1.84-1.96 (m, 2H), 1.60-1.68 (m, 2H), 1.41-1.52 (m, 2H), 1.24-1.41 (m, 10H).
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
61.7%

Synthesis routes and methods II

Procedure details

In diethylether (200 mL), 10-phenyl-1-decanol (10 g) was dissolved, phosphorus tribromide (4.0 mL) was carefully added thereto, at 0° C., followed by stirring at room temperature for 6 hours. Water was added carefully to the reaction solution, followed by extraction with tert-buthylmethylether. The organic layer was washed with water, dried with anhydrous sodium sulfate and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to obtain the title compound (7.0 g) having the following physical property values.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Jung, J Ham, J Song - Organic Letters, 2002 - ACS Publications
… Natural 6-epiplakortolide E was first synthesized from readily available 1-bromo-10-phenyldecane in 10 steps by using singlet oxygen-mediated Diels−Alder reaction to form cyclic …
Number of citations: 68 pubs.acs.org
T Miyakoshi, Y Du, J Kumanotani - jlc.jst.go.jp
… a next stage, 4-(10-phenyldecyl)- (7a) and 4-(12phenyldodecyl)veratrole (7b) were obtained by the coupling reaction of 3,4-dimethoxyphenyllithium20) with 1 -bromo- 10-phenyldecane …
Number of citations: 0 jlc.jst.go.jp
T Miyakoshi, Y Du, J Kumanotani - Bulletin of the Chemical Society of …, 1991 - journal.csj.jp
… a next stage, 4-(10-phenyldecyl)- (7a) and 4-(12phenyldodecyl)veratrole (7b) were obtained by the coupling reaction of 3,4-dimethoxyphenyllithium?9 with 1-bromo-10-phenyldecane (…
Number of citations: 3 www.journal.csj.jp
K Habte - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
VA Vil', IA Yaremenko, AI Ilovaisky, AO Terent'ev - Molecules, 2017 - mdpi.com
… Natural 6-epiplakortolide E (127) was firstly synthesized from available 1-bromo-10-phenyldecane (117) in 10 steps by Diels–Alder reaction with singlet oxygen followed by …
Number of citations: 75 www.mdpi.com
B Barnych - 2011 - theses.hal.science
… The synthesis started by reaction of the Grignard reagent derived from commercially available 1-bromo-10-phenyldecane I-24 with 4-methoxy-pent-3-en-2-one to give the E α,β-…
Number of citations: 2 theses.hal.science
A Vera, OM Mulina - Current Topics in Medicinal Chemistry, 2019 - ingentaconnect.com
… For the first time natural 6-epiplakortolide E 123 was obtained in 10 steps from 1-bromo-10-phenyldecane 113 through Diels–Alder reaction with singlet oxygen with subsequent …
Number of citations: 7 www.ingentaconnect.com

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